![molecular formula C23H20N2O2 B11118473 2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11118473.png)
2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the quinoline core, followed by the introduction of the furan ring and the isopropylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
Major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-4-phenoxyquinoline: Known for its anti-inflammatory properties.
2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one: Studied for its photoreactive properties.
Uniqueness
2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a furan ring and an isopropylphenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(2-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c1-15(2)16-8-3-5-10-19(16)25-23(26)18-14-21(22-12-7-13-27-22)24-20-11-6-4-9-17(18)20/h3-15H,1-2H3,(H,25,26) |
InChI Key |
WMLRYBDBJDLNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
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